REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:16]([O:21][CH2:22][CH:23]1[O:25][CH2:24]1)(=[O:20])[C:17]([CH3:19])=[CH2:18].N(C(C#N)(CCC)C)=NC(C#N)(CCC)C>CC(=O)CC>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:16]([O:21][CH2:22][CH:23]1[O:25][CH2:24]1)(=[O:20])[C:17]([CH3:19])=[CH2:18] |f:5.6.7|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C)(CCC)C#N)C(C)(CCC)C#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
degassed
|
Type
|
TEMPERATURE
|
Details
|
The reaction is refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
precipitated into methanol (1 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with additional methanol
|
Type
|
CUSTOM
|
Details
|
sucked dry overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
A white polymer is obtained with Mw/Mn=16,000/8,300=1.9
|
Name
|
|
Type
|
|
Smiles
|
C=CC1=CC=CC=C1.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |